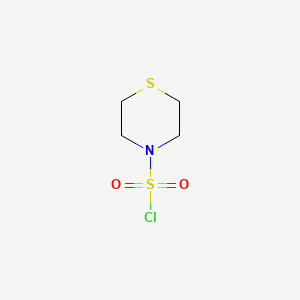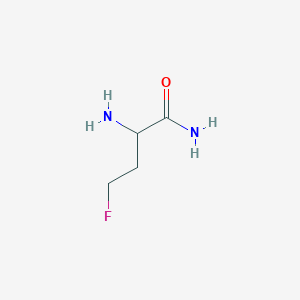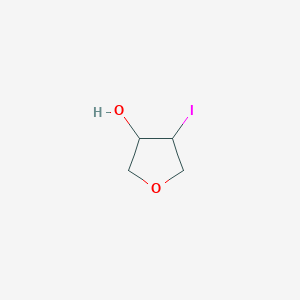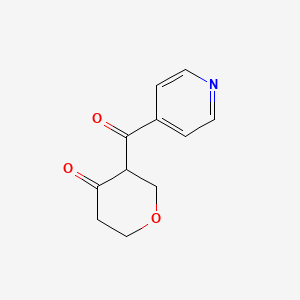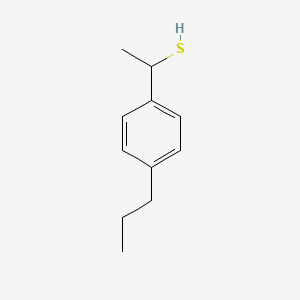
1-(4-Propylphenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propylphenyl)ethane-1-thiol is an organic compound with the molecular formula C11H16S It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl or aryl group Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Propylphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide. For example, an alkyl halide like 1-bromo-4-propylbenzene can react with sodium hydrosulfide to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of thiols often involves the use of thiourea as a nucleophile. Thiourea displaces the halide ion on the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate then undergoes hydrolysis with an aqueous base to yield the desired thiol .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Propylphenyl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Thiols can be oxidized to disulfides using mild oxidizing agents such as molecular bromine or iodine in the presence of a base.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Aplicaciones Científicas De Investigación
1-(4-Propylphenyl)ethane-1-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(4-Propylphenyl)ethane-1-thiol exerts its effects involves the formation of strong carbon-sulfur bonds. In thiol-ene click chemistry, the radical-mediated addition of thiols to alkenes or alkynes results in the formation of these robust bonds. This process is often initiated by light or thermal activation . The molecular targets and pathways involved include the reactive unsaturated carbon-carbon double bonds (enes) that thiols react with .
Comparación Con Compuestos Similares
3-Methyl-2-butene-1-thiol: This compound is known for its strong odor and is used in the study of volatile sulfur compounds.
Ethanethiol: A simple thiol with a strong odor, used as an odorant in natural gas.
Butanethiol: Another thiol with a strong odor, used in the synthesis of other sulfur-containing compounds.
Uniqueness: 1-(4-Propylphenyl)ethane-1-thiol is unique due to its specific structure, which includes a propyl group attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in thiol-ene click chemistry and polymer synthesis .
Propiedades
Fórmula molecular |
C11H16S |
|---|---|
Peso molecular |
180.31 g/mol |
Nombre IUPAC |
1-(4-propylphenyl)ethanethiol |
InChI |
InChI=1S/C11H16S/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3 |
Clave InChI |
YTKVMQZHVBIFQH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)
![4-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13310822.png)
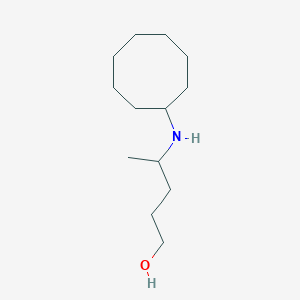
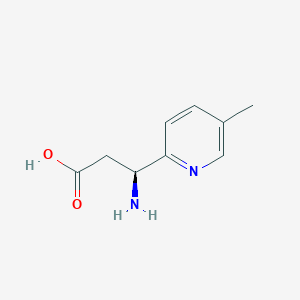
![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
